(5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
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Overview
Description
(5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound that features a thiazolone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes both piperazine and hydroxyphenyl groups, allows it to participate in a variety of chemical reactions and interactions.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with potentially useful properties.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form hydrogen bonds and participate in other non-covalent interactions makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multiple steps. One common method starts with the preparation of the thiazolone core, followed by the introduction of the hydroxyethyl piperazine and hydroxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher efficiency and lower costs. The use of automated systems and advanced analytical techniques ensures consistent quality and performance of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler, less oxidized forms of the compound.
Mechanism of Action
The mechanism of action of (5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-METHOXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
- (5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-CHLOROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE
Uniqueness
What sets (5Z)-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-5-[(4-HYDROXYPHENYL)METHYLIDENE]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE apart from similar compounds is its specific combination of functional groups. This unique structure allows it to participate in a wider range of chemical reactions and interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5Z)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c20-10-9-18-5-7-19(8-6-18)16-17-15(22)14(23-16)11-12-1-3-13(21)4-2-12/h1-4,11,20-21H,5-10H2/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVIIHDHCGSQLI-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CC=C(C=C3)O)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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